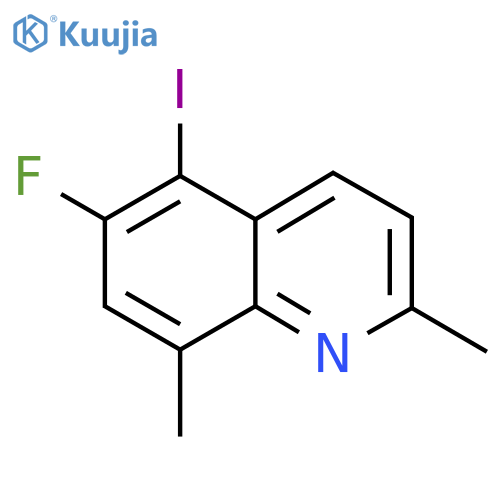Cas no 1420793-62-9 (6-Fluoro-5-iodo-2,8-dimethylquinoline)

1420793-62-9 structure
商品名:6-Fluoro-5-iodo-2,8-dimethylquinoline
CAS番号:1420793-62-9
MF:C11H9FIN
メガワット:301.098738431931
CID:5060139
6-Fluoro-5-iodo-2,8-dimethylquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-5-iodo-2,8-dimethylquinoline
-
- インチ: 1S/C11H9FIN/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3
- InChIKey: RYMHPJREFUZXJC-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C)C2C1=CC=C(C)N=2)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 212
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12.9
6-Fluoro-5-iodo-2,8-dimethylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM262862-5g |
6-Fluoro-5-iodo-2,8-dimethylquinoline |
1420793-62-9 | 97% | 5g |
$1487 | 2021-08-18 | |
| Chemenu | CM262862-10g |
6-Fluoro-5-iodo-2,8-dimethylquinoline |
1420793-62-9 | 97% | 10g |
$2267 | 2021-08-18 | |
| Chemenu | CM262862-1g |
6-Fluoro-5-iodo-2,8-dimethylquinoline |
1420793-62-9 | 97% | 1g |
$692 | 2021-08-18 | |
| Chemenu | CM262862-1g |
6-Fluoro-5-iodo-2,8-dimethylquinoline |
1420793-62-9 | 97% | 1g |
$733 | 2022-06-13 |
6-Fluoro-5-iodo-2,8-dimethylquinoline 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1420793-62-9 (6-Fluoro-5-iodo-2,8-dimethylquinoline) 関連製品
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
